3-Iodo-6-methylchromone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSHDCWYYXFLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746428 | |
| Record name | 3-Iodo-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341528-94-7 | |
| Record name | 3-Iodo-6-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-IODO-6-METHYLCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Analysis of Chemical Reactivity and Derivatization of 3 Iodo 6 Methylchromone
Reactivity of the C-3 Iodine Substituent
The iodine atom at the C-3 position is the most reactive site for many synthetic transformations. As a member of the halogenated chromone (B188151) class, 3-iodochromone derivatives are considered highly reactive synthons, readily participating in reactions that functionalize this position. acs.org
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of 3-iodo-6-methylchromone, enabling the introduction of a wide array of functional groups at the C-3 position. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.
The palladium-catalyzed aminocarbonylation of 3-iodochromones represents a powerful method for the synthesis of chromone-3-carboxamides. This reaction involves the introduction of a carbonyl group (from carbon monoxide) and an amine to form an amide linkage at the C-3 position. nih.gov Studies on the parent 3-iodochromone have shown that the reaction's outcome can be highly dependent on the nature of the amine nucleophile. acs.orgnih.gov
When secondary amines are used, the reaction proceeds with high chemoselectivity to yield the expected chromone-3-carboxamides. nih.gov In contrast, the use of primary amines can lead to an unexpected rearrangement, selectively providing chroman-2,4-dione derivatives instead of the corresponding carboxamides. nih.gov This alternative pathway involves a complex sequence initiated by an aza-Michael addition of the primary amine to the C-2 position of the chromone, followed by ring-opening of the pyrone, intramolecular aryloxycarbonylation, and a final ring-closure step. nih.gov
The choice of ligand for the palladium catalyst is crucial for reaction efficiency. Both monodentate (e.g., PPh₃) and bidentate (e.g., XantPhos, dppf) phosphine (B1218219) ligands have been successfully employed. acs.org Reaction conditions, particularly the pressure of carbon monoxide, also play a significant role; higher pressures can increase the yield and selectivity of the desired carboxamide product. acs.org
| Amine Type | Typical Catalyst/Ligand | CO Pressure | Primary Product | Yield Range |
|---|---|---|---|---|
| Secondary Amines | Pd(OAc)₂ / PPh₃ or XantPhos | 1-40 bar | Chromone-3-carboxamide | up to 92% |
| Primary Amines | Pd(OAc)₂ / XantPhos | 1 bar | Chroman-2,4-dione | 40-75% |
The versatile C-3 iodine substituent of this compound serves as an excellent electrophilic partner in several other key palladium-catalyzed cross-coupling reactions. acs.org
Heck Reaction : This reaction facilitates the formation of a new carbon-carbon bond by coupling the this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction, also known as the Mizoroki-Heck reaction, is a cornerstone for creating substituted alkenes and has been widely applied in organic synthesis. organic-chemistry.orgyoutube.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org
Sonogashira Reaction : The Sonogashira coupling enables the direct alkynylation of the C-3 position. It involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org This method is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of 3-alkynyl-6-methylchromones. youtube.comorganic-chemistry.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling). wikipedia.org
Suzuki Reaction : The Suzuki reaction couples this compound with an organoboron compound, most commonly a boronic acid or its ester, using a palladium catalyst and a base. wikipedia.org This reaction is one of the most robust and widely used methods for constructing C-C bonds, particularly for synthesizing biaryl compounds or, in this case, 3-aryl-6-methylchromones (isoflavone analogues). acs.orgorganic-chemistry.org The mechanism involves oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Typical Product Class |
|---|---|---|---|---|
| Heck | Alkene | Pd(0) catalyst + Base | C(sp²)-C(sp²) | 3-Vinyl-6-methylchromones |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) | 3-Alkynyl-6-methylchromones |
| Suzuki | Organoboron Reagent | Pd(0) catalyst + Base | C(sp²)-C(sp²) | 3-Aryl-6-methylchromones |
Cycloaddition Reactions with Isocyanides
While less common than cross-coupling, the C-3 position of chromone derivatives can potentially participate in cycloaddition reactions. Isocyanides can undergo [4+1] cycloaddition reactions with various electrophilic diene systems. researchgate.net In the context of this compound, the electron-deficient C2-C3 double bond could act as part of the electrophilic component. A plausible, though not explicitly documented for this specific substrate, reaction could involve the isocyanide attacking the chromone system, potentially leading to complex heterocyclic structures. The iodine atom, being a good leaving group, could be displaced in a subsequent step of the reaction cascade.
Nucleophilic Substitution of the Iodine Moiety
Direct nucleophilic substitution of the iodine atom at the vinylic C-3 position is generally challenging under standard Sₙ1 or Sₙ2 conditions. However, substitution can be achieved under specific reaction pathways. For instance, in domino reactions involving 3-halochromones and active methylene (B1212753) compounds like 3-ketoamides, the initial Michael addition of the nucleophile to the chromone ring is followed by an intramolecular nucleophilic attack where the oxygen of the enolate intermediate displaces the C-3 halogen, leading to the formation of a furan (B31954) ring. beilstein-journals.org This demonstrates that while direct intermolecular substitution is difficult, intramolecular pathways can effectively replace the iodine moiety.
Reactivity Profile of the Chromone Ring System
The chromone nucleus itself possesses a distinct reactivity profile dominated by the α,β-unsaturated ketone system (the C2-C3 double bond conjugated with the C4-carbonyl group). This makes the C-2 position highly electrophilic and susceptible to conjugate addition (Michael or 1,4-addition) by various nucleophiles. beilstein-journals.org
This reaction pathway is fundamental to many transformations of chromones. The nucleophilic attack at C-2 disrupts the aromaticity of the pyrone ring, forming an enolate intermediate. This is often followed by the cleavage of the O1-C2 bond, opening the pyrone ring. nih.govbeilstein-journals.org The resulting intermediate, typically a substituted 2-hydroxyphenyl ketone, can then undergo subsequent intramolecular reactions, such as cyclization, to form new heterocyclic systems. beilstein-journals.org For example, the reaction of 3-halochromones with 3-ketoamides proceeds via this Michael addition/ring-opening mechanism. beilstein-journals.org The presence of the 6-methyl group on the benzene (B151609) ring can influence the electronic properties and solubility of the chromone, which may affect reaction rates and yields, but it does not fundamentally alter this primary mode of reactivity. beilstein-journals.org
Electrophilic Centers and Nucleophilic Attack
The chromone core of this compound is inherently electron-deficient, which establishes several electrophilic centers prone to nucleophilic attack. The reactivity of this system is largely governed by the conjugated α,β-unsaturated ketone embedded within the γ-pyrone ring.
Key electrophilic sites in the this compound structure include:
The C-2 Position: This carbon is part of a vinyl ether-like system and is significantly activated towards nucleophilic attack. Its electrophilicity is enhanced by the adjacent heterocyclic oxygen and the C-4 carbonyl group. Nucleophilic attack at C-2 is a common pathway for the ring-opening of the pyrone system, leading to the formation of various heterocyclic or open-chain compounds. nih.govthieme-connect.com
The C-4 Carbonyl Carbon: As a classic carbonyl carbon within an α,β-unsaturated system, the C-4 position is a primary site for nucleophilic addition. This reactivity is a hallmark of chromones and their derivatives.
The C-3 Position: The carbon atom bearing the iodo substituent is also an electrophilic center. The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, where 3-iodochromones have been shown to be effective substrates. thieme-connect.com In these transformations, the C-3 position is the site of C-C bond formation, displacing the iodide leaving group.
Multicomponent Reactions (MCRs) Involving Chromone Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Chromone derivatives, particularly those bearing an aldehyde group, are excellent substrates for such reactions.
Reactions of 3-Formyl-6-methylchromone (B1298627) with Primary Amines and Secondary Phosphine Oxides
A notable example of MCRs involving a close analog of the target compound is the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides. This reaction provides a mild, efficient, and catalyst-free approach to synthesizing novel chromonyl-substituted α-aminophosphine oxides at ambient temperature. researchgate.netlibretexts.org
The course of the reaction is highly dependent on the nature of the amine and the reaction temperature. When aromatic amines are used at room temperature (25 °C), the reaction proceeds selectively to yield the corresponding 3-[(diarylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one derivatives in excellent yields. researchgate.netambeed.com However, if the reaction is carried out with aliphatic amines at a higher temperature (80 °C), a different product, phosphinoyl-functionalized 3-aminomethylene chromanones, are formed instead. researchgate.netlibretexts.orgijrpc.com
Mechanistic studies suggest the reaction can proceed through two pathways. One path involves the initial formation of an α-hydroxyphosphine oxide intermediate from the reaction of 3-formyl-6-methylchromone and the secondary phosphine oxide, which then reacts with the amine. ambeed.com The alternative pathway involves the formation of a Schiff base between the aldehyde and the primary amine, followed by the addition of the phosphine oxide.
The table below summarizes the results of the three-component reaction under optimized, catalyst-free conditions with various aromatic amines and secondary phosphine oxides. ambeed.com
| Amine | Secondary Phosphine Oxide | Product | Yield (%) |
|---|---|---|---|
| Aniline | Diphenylphosphine oxide | 3-[(Diphenylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one | 94 |
| p-Anisidine | Diphenylphosphine oxide | 3-{[Diphenylphosphoryl][(4-methoxyphenyl)amino]methyl}-6-methyl-4H-chromen-4-one | 93 |
| 4-Chloroaniline | Diphenylphosphine oxide | 3-{(4-Chlorophenyl)aminomethyl}-6-methyl-4H-chromen-4-one | 94 |
| Aniline | Bis(p-tolyl)phosphine oxide | 3-{Bis(4-methylphenyl)phosphorylmethyl}-6-methyl-4H-chromen-4-one | 95 |
| Aniline | Bis(3,5-dimethylphenyl)phosphine oxide | 3-{Bis(3,5-dimethylphenyl)phosphorylmethyl}-6-methyl-4H-chromen-4-one | 93 |
Chemical Transformations at the C-6 Methyl Position
The methyl group at the C-6 position of the chromone ring is a benzylic methyl group. This position is activated by the adjacent aromatic ring, making it susceptible to a variety of chemical transformations that are characteristic of benzylic carbons.
Oxidation Reactions of Alkyl Substituents
The benzylic C-H bonds of the 6-methyl group are relatively weak, making them susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation is a standard method for introducing a carboxyl group onto an aromatic ring. The reaction requires the presence of at least one benzylic hydrogen atom. youtube.com
Common reagents for this benzylic oxidation include:
Potassium permanganate (B83412) (KMnO₄): Hot, concentrated potassium permanganate will aggressively oxidize the benzylic methyl group all the way to a carboxylic acid, yielding 3-iodo-4-oxo-4H-chromene-6-carboxylic acid. ambeed.commasterorganicchemistry.com
Chromic acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇) in acid: These chromium(VI) reagents also effectively perform benzylic oxidation to furnish the corresponding carboxylic acid. ambeed.comorganic-chemistry.org
This oxidation converts an electron-donating alkyl group into a meta-directing, electron-withdrawing carboxyl group, which can be a useful synthetic strategy for altering the electronic properties of the molecule for subsequent reactions. masterorganicchemistry.com
Halogenation of the Methyl Group
The 6-methyl group can undergo free-radical halogenation at the benzylic position under specific conditions that avoid electrophilic aromatic substitution on the ring. The standard reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com
The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and requires a radical initiator, such as light (UV) or a peroxide like benzoyl peroxide (BPO). masterorganicchemistry.comwisdomlib.org This method selectively brominates the benzylic position, replacing one of the methyl hydrogens with a bromine atom to yield 6-(bromomethyl)-3-iodo-chromen-4-one. The use of NBS is advantageous because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to any double bonds. masterorganicchemistry.comyoutube.com Further reaction can lead to di- and tri-brominated products.
Condensation Reactions Involving the Methyl Group
The benzylic protons of the 6-methyl group exhibit a degree of acidity, allowing the methyl group to act as a nucleophile in condensation reactions, particularly with aldehydes. This reactivity is analogous to that of 2-methylchromones, which are known to condense with benzaldehydes to form 2-styrylchromones. nih.gov
In a similar fashion, the 6-methyl group of this compound can be deprotonated by a suitable base to form a carbanion. This carbanion can then attack the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde) in an aldol-type condensation. Subsequent dehydration of the resulting alcohol intermediate would yield a 6-styryl derivative, specifically 3-iodo-6-(2-phenylethenyl)chromen-4-one. This reaction provides a pathway for extending the conjugation of the chromone system and for introducing diverse substituents at the C-6 position.
Advanced Spectroscopic and Analytical Methodologies for 3 Iodo 6 Methylchromone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Iodo-6-methylchromone, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum of this compound provides a distinct map of the proton environments within the molecule. Based on its structure, the spectrum is expected to display several key signals. A singlet peak would correspond to the three protons of the methyl group (-CH₃) at the C-6 position, typically appearing in the upfield region of the aromatic spectrum. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would produce signals in the downfield aromatic region, with their multiplicity and coupling constants dictated by their relationships to one another. A crucial signal for confirming the chromone (B188151) core is the singlet corresponding to the proton at the C-2 position. The absence of a proton at the C-3 position, due to iodine substitution, simplifies this region of the spectrum.
Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key diagnostic signals include the peak for the methyl carbon at the C-6 position, typically found in the upfield region (around 20-30 ppm). The carbons of the benzene and pyrone rings will resonate in the downfield region (approximately 100-160 ppm). The carbon bearing the iodine atom (C-3) would show a signal at a characteristically low field due to the halogen's influence. The most downfield signal in the spectrum is typically that of the carbonyl carbon (C-4), often appearing above 170 ppm.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for assembling the complete structural puzzle and unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would map the correlations between protons that are coupled to each other, for instance, confirming the connectivity of adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. rsc.org The presence of a strong absorption peak around 1642 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the γ-pyrone ring. rsc.org Aromatic C-H stretching is observed around 3075 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears at approximately 2921 cm⁻¹. rsc.org Vibrations corresponding to the aromatic and pyrone ring C=C double bonds are found at 1618 cm⁻¹ and 1540 cm⁻¹, respectively. rsc.org
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3075 | Aromatic C-H stretch | rsc.org |
| 2921 | Aliphatic C-H stretch (from -CH₃) | rsc.org |
| 1642 | Carbonyl (C=O) stretch | rsc.org |
| 1618 | Aromatic C=C stretch | rsc.org |
| 1540 | Pyrone ring C=C stretch | rsc.org |
| 1453 | C-H bending | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₀H₇IO₂), HRMS analysis provides an experimentally measured mass that is compared to the theoretically calculated mass. The calculated exact mass for the protonated molecule ([M+H]⁺) is 286.9563. The close correlation between the measured and calculated mass, typically within a few parts per million (ppm), validates the molecular formula C₁₀H₇IO₂. This technique is often coupled with liquid chromatography (LC-HRMS) to ensure the analysis is performed on a pure compound. frontiersin.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound after its synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis reaction. For this compound, a representative Rf (retention factor) value of 0.55 has been reported using a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 3:7 ratio, with silica (B1680970) gel as the stationary phase. rsc.org
Column Chromatography: For purification on a larger scale, column chromatography is the standard method. While specific conditions for this compound are detailed in the context of its synthesis, this technique typically involves using silica gel as the stationary phase and a solvent system, such as a gradient of ethyl acetate in hexane, to elute the compound and separate it from impurities.
Liquid Chromatography (LC): As part of the LC-HRMS analysis, liquid chromatography is used to ensure that the mass measurement is performed on an isolated, pure peak of the target compound, thereby providing an accurate assessment of purity prior to mass analysis. frontiersin.org
Column Chromatography
Column chromatography is a cornerstone technique for the purification of this compound from reaction mixtures. frontiersin.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of 3-iodochromone derivatives, silica gel is a commonly employed stationary phase due to its polarity and effectiveness in separating a wide range of organic molecules. frontiersin.orgfrontiersin.org
In a typical procedure for purifying compounds structurally similar to this compound, a glass column is packed with silica gel (100-200 mesh). frontiersin.orgfrontiersin.org The crude reaction product, containing this compound along with any unreacted starting materials or byproducts, is loaded onto the top of the silica gel column.
The separation is achieved by eluting the column with a suitable solvent system, the mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For 3-iodochromone derivatives, a non-polar solvent system is often effective. A common mobile phase consists of a mixture of hexane and ethyl acetate. frontiersin.orgfrontiersin.org The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a mobile phase with a higher proportion of hexane to ethyl acetate (e.g., 85:15) has been successfully used in the purification of precursors to 3-iodochromones. frontiersin.orgfrontiersin.org
As the mobile phase flows through the column, the components of the mixture travel at different rates. Less polar compounds, having weaker interactions with the polar silica gel, move down the column more quickly, while more polar compounds are retained longer. Fractions are collected sequentially as they exit the column, and those containing the pure this compound are identified, typically by TLC analysis, and then combined. The solvent is subsequently removed by evaporation to yield the purified compound. frontiersin.org Flash column chromatography, a variation that uses pressure to accelerate the solvent flow, is also a viable and often faster method for purification. core.ac.uk
Table 1: Typical Parameters for Column Chromatography Purification of 3-Iodochromone Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 85:15 v/v) |
| Elution Technique | Gravity or Flash Chromatography |
| Detection Method | Thin-Layer Chromatography (TLC) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, sensitive, and indispensable analytical method used to monitor the progress of the synthesis of this compound. frontiersin.orglibretexts.org It allows chemists to qualitatively assess the composition of the reaction mixture at various time points, helping to determine when the reaction is complete. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. frontiersin.org For the analysis of 3-iodochromone derivatives, precoated silica gel 60F254 plates are commonly used. frontiersin.org
To monitor a reaction, three spots are typically applied to the baseline of the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable developing solvent, or eluent. A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is often an effective eluent for this class of compounds. frontiersin.org
The solvent moves up the plate by capillary action, and the components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary phase. After the solvent front has reached a sufficient height, the plate is removed from the chamber and dried. The separated spots are then visualized. Since many chromone derivatives are UV-active, they can be easily seen under a UV lamp. frontiersin.org
By comparing the spots, the progress of the reaction can be determined. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product, this compound, indicate that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture. libretexts.orgrochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
Table 2: Typical Parameters for TLC Monitoring of 3-Iodochromone Synthesis
| Parameter | Description |
| Stationary Phase | Precoated Silica Gel 60F254 plates |
| Mobile Phase | Ethyl Acetate:Hexane (e.g., 3:7 v/v) |
| Application | Starting Material, Reaction Mixture, Co-spot |
| Visualization | UV Cabinet |
Computational and Theoretical Investigations of 3 Iodo 6 Methylchromone and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of chromone (B188151) derivatives. These methods model the electronic distribution and energy of the molecule, which are key to understanding its stability, reactivity, and spectroscopic characteristics. While specific studies focusing solely on 3-iodo-6-methylchromone are limited, research on closely related analogs like 3-formyl-6-methylchromone (B1298627) provides a strong basis for understanding the computational approaches used for this class of compounds. researchgate.netacs.org
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. umn.edu It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. chemrxiv.org For chromone derivatives, DFT calculations have been employed to explore the thermodynamics and kinetics of various transformations. researchgate.net
For instance, in studies on the three-component reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine (B1218219) oxides, DFT calculations at the ωB97X-D/6-311+G** level of theory were used to investigate the reaction mechanism. researchgate.net These calculations helped to establish the thermodynamical stability of the different products, revealing that cyclic products are significantly more stable than their acyclic counterparts. researchgate.net Such studies can elucidate the step-by-step process of bond formation and cleavage, identify transition states, and determine the energy barriers associated with each step, thereby explaining the observed product distribution. umn.eduresearchgate.net By applying similar methodologies to this compound, one could predict its behavior in various synthetic transformations.
Theoretical models are instrumental in predicting the reactivity and regioselectivity of chemical reactions, which is crucial for synthetic planning. rsc.org Computational tools can identify the most likely sites for electrophilic or nucleophilic attack on a molecule. For heteroaromatic systems, methods like the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution by protonating all aromatic carbon atoms and identifying the one with the lowest free energy as the most nucleophilic center. researchgate.net
Machine learning techniques are also increasingly being applied to predict regioselectivity in enzymatic reactions and electrophilic aromatic substitutions. wur.nl These models integrate molecular and protein data to predict reaction outcomes with high accuracy. wur.nl For this compound and its derivatives, theoretical calculations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) can reveal the electron-rich and electron-deficient regions, thereby predicting where the molecule is most likely to react. researchgate.net
The three-dimensional structure (conformation) of a molecule is critical to its biological activity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. mdpi.com Computational methods, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to explore the potential energy surface of a molecule. mdpi.com
For chromone derivatives, DFT methods such as B3LYP with various basis sets (e.g., 6-311G(d,p)) are used to optimize molecular geometries and calculate the energies of different conformers. researchgate.netnih.gov These calculations can confirm that the optimized structures correspond to energy minima by ensuring there are no imaginary frequencies. nih.gov The resulting energetic profiles provide information on the most stable conformations and the energy barriers for interconversion between them. This information is vital for understanding how these molecules might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies on Iodochromone Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are essential in drug discovery and agrochemical research for predicting the activity of new compounds and optimizing lead structures. frontiersin.orgnih.gov
In a notable study, 2D-QSAR analysis was performed on a series of twenty-one 3-iodochromone derivatives to understand the structural requirements for their fungicidal activity against Sclerotium rolfsii. frontiersin.orgnih.gov
To develop the QSAR models for 3-iodochromone derivatives, several statistical methods were employed, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.orgnih.gov The predictive power and statistical significance of these models were rigorously assessed through internal and external validation procedures. nih.gov
The MLR model (Model 1) was identified as the most robust and predictive model. frontiersin.orgnih.gov The statistical quality of the models was evaluated using several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²).
| Model | Method | r² | q² | pred_r² |
|---|---|---|---|---|
| Model 1 | Multiple Linear Regression (MLR) | 0.943 | 0.911 | 0.837 |
| Model 2 | Principal Component Regression (PCR) | - | - | - |
| Model 3 | Partial Least Squares (PLS) | - | - | - |
Detailed statistical values for PCR and PLS models were not specified in the source material, but the MLR model was reported as the best.
The high values of r² and q² for the MLR model indicate a strong correlation between the descriptors and the fungicidal activity, as well as good internal predictive ability. frontiersin.org The pred_r² value further confirms the model's capacity to predict the activity of external compounds. nih.gov
The primary goal of QSAR analysis is to identify the key molecular descriptors that significantly influence the biological activity. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov
In the QSAR study of 3-iodochromone derivatives, several key descriptors were found to be major influencers of fungicidal activity. frontiersin.orgnih.gov These descriptors, calculated using VLifeMDS 4.6 software, encompass electronic, steric, and thermodynamic properties. frontiersin.org
| Descriptor | Description | Influence on Activity |
|---|---|---|
| DeltaEpsilonC | An electronic descriptor related to the difference in orbital energies. | Major |
| T_2_Cl_6 | A 2D descriptor related to the presence of chlorine atoms. | Major |
| T_2_F_6 | A 2D descriptor related to the presence of fluorine atoms. | Major |
| T_T_F_3 | A topological descriptor. | Major |
| ZCompDipole | The Z-component of the dipole moment, an electronic descriptor. | Major |
The identification of these descriptors suggests that the electronic properties of the chromone ring and the nature of the substituents on the benzene (B151609) ring are critical for the fungicidal action of these compounds. frontiersin.org These findings from the QSAR study are valuable for guiding the structural optimization and design of new, more potent 3-iodochromone-based fungicides. nih.gov
Computational Approaches to Structure Optimization
The precise three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For this compound and its derivatives, computational chemistry offers powerful tools to determine the most stable geometric arrangement of atoms, known as structure optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. While specific computational studies detailing the structure optimization of this compound are not extensively available in the public domain, the methodologies employed for analogous chromone derivatives provide a clear framework for how such an investigation would be conducted.
Density Functional Theory (DFT) is a widely used quantum mechanical method for the geometry optimization of organic molecules, including chromone derivatives. This approach is favored for its balance of computational cost and accuracy. The choice of the functional and the basis set is crucial for obtaining reliable results. For similar molecules, such as 3-formyl-6-methylchromone and 6-methylchromone-3-carbonitrile, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been successfully employed. This is often paired with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly in molecules with heteroatoms and potential for intramolecular interactions.
The optimization process starts with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. The process is complete when the forces on all atoms are close to zero, and the energy change between successive iterations is negligible, indicating that a stationary point on the potential energy surface has been reached. Frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
The data obtained from such calculations include optimized bond lengths, bond angles, and dihedral angles. Below is a representative table of calculated geometric parameters for a similar compound, 3-formyl-6-methylchromone, which illustrates the type of data generated through DFT-based structure optimization.
Table 1: Representative Optimized Geometric Parameters for a Chromone Derivative (3-formyl-6-methylchromone) using DFT (Note: This data is for a related compound and is presented to illustrate the output of computational structure optimization.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C2-C3 | 1.35 Å |
| C3-C11 (formyl C) | 1.48 Å | |
| C4=O5 | 1.23 Å | |
| C6-C12 (methyl C) | 1.51 Å | |
| Bond Angle | C2-C3-C4 | 120.5° |
| O1-C2-C3 | 122.1° | |
| C3-C4-C4a | 123.8° | |
| Dihedral Angle | O1-C2-C3-C11 | 179.8° |
Molecular Modeling and Docking Studies for Theoretical Ligand-Target Interactions
Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery and development for identifying potential therapeutic targets and for understanding the molecular basis of a compound's activity. Although specific docking studies for this compound have not been widely reported, the extensive research on other chromone derivatives provides a robust model for how such investigations would be performed and the nature of the expected findings.
The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. This requires the three-dimensional structures of both the ligand and the target. The ligand's structure is typically obtained from computational structure optimization, as described in the previous section. The target's structure is often sourced from experimental data, such as X-ray crystallography or NMR spectroscopy, and is available in public databases like the Protein Data Bank (PDB).
A variety of software packages are available for performing molecular docking, including AutoDock, Glide, and GOLD. These programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a more favorable interaction. The docking simulations explore numerous possible binding poses of the ligand within the active site of the target and rank them based on their scores.
For chromone derivatives, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For instance, derivatives of 3-formyl chromone have been investigated as potential anti-diabetic agents by docking them against targets like insulin-degrading enzyme (IDE). These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. The chromone core often participates in hydrophobic interactions, while substituents can form specific hydrogen bonds with amino acid residues in the active site.
The insights gained from these studies can guide the rational design of more potent and selective inhibitors. For this compound, the iodine atom at the 3-position could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The methyl group at the 6-position would likely contribute to hydrophobic interactions within the binding pocket.
A hypothetical docking study of a chromone derivative against a protein kinase, a common target for such compounds, would yield data that can be summarized in a table.
Table 2: Representative Molecular Docking Results for a Chromone Derivative against a Protein Kinase Target (Note: This data is hypothetical and serves to illustrate the typical results of a molecular docking study.)
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Leu83, Val91, Ala104 |
| Hydrogen Bonds | 2 | Lys33, Asp145 |
| Hydrophobic Interactions | 5 | Phe81, Ile143, Leu135 |
| Halogen Bonds | 1 (hypothetical for an iodo-derivative) | Gly82 (backbone carbonyl) |
Such theoretical investigations are pivotal in prioritizing compounds for further experimental testing and in optimizing lead compounds to enhance their biological activity.
Future Perspectives and Emerging Research Avenues for 3 Iodo 6 Methylchromone
Advancements in Sustainable and Green Synthetic Methodologies
The traditional synthesis of chromones and their halogenated derivatives often involves multi-step procedures with harsh reaction conditions. acs.org The future of 3-iodo-6-methylchromone synthesis is geared towards more environmentally benign and efficient methods, aligning with the principles of green chemistry.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and increase product yields in the synthesis of various chromone (B188151) derivatives. nih.govresearchgate.netyoutube.com This technique's lower energy consumption and potential for solvent-free reactions make it an attractive green alternative to conventional heating methods. nih.govmdma.ch For instance, the cyclization of chalcones to form the flavone (B191248) core, a related structure, has been successfully achieved with improved yields and reduced time using microwave irradiation. eurjchem.comeurjchem.com
Development of Novel Derivatization Strategies for Molecular Diversification
The iodine atom at the C-3 position of this compound is a synthetic linchpin, enabling a wide array of derivatization strategies, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for molecular diversification, allowing for the introduction of various functional groups and the construction of extensive compound libraries.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly powerful tools for this purpose. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position. For example, Suzuki-Miyaura coupling can be used to introduce a variety of aryl and heteroaryl groups, significantly expanding the structural diversity of the chromone core. rsc.org The use of microwave irradiation can further enhance the efficiency of these coupling reactions, leading to shorter reaction times and improved yields for α-arylenaminones, which are precursors to chromones. nih.gov The versatility of these methods provides a platform for creating a multitude of novel this compound derivatives with potentially unique biological or material properties.
Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
Beyond simple derivatization, this compound is an excellent starting material for the synthesis of more complex, multi-ring systems. The reactivity of the iodinated chromone core can be harnessed in cascade reactions to build fused heterocyclic structures.
A notable example is the use of palladium-catalyzed cascade reactions involving 3-iodochromones, aryl iodides, and norbornadiene to construct annulated xanthones. researchgate.net This process proceeds through a tandem sequence of a Heck reaction, double C–H activation, and a retro-Diels–Alder pathway, demonstrating a sophisticated method for creating complex polycyclic architectures from relatively simple precursors. researchgate.net Such strategies are invaluable for accessing novel molecular frameworks that may exhibit unique photophysical or biological activities. The ability to rapidly assemble complex molecules from the this compound moiety opens up new avenues for the exploration of chemical space and the discovery of molecules with novel functions.
Exploration of New Catalytic Systems for Chromone Functionalization
While the C-3 position is readily functionalized, emerging research is focused on developing new catalytic systems for the selective C–H functionalization of other positions on the chromone scaffold. This would provide alternative and more direct routes to novel derivatives without the need for pre-functionalized starting materials.
Transition-metal catalysis is at the forefront of this research, with catalysts based on rhodium (Rh), ruthenium (Ru), iridium (Ir), and cobalt (Co) being explored for site-selective C–H activation. nih.gov The keto group within the chromone structure can act as a directing group, guiding the catalyst to functionalize the C-5 position. nih.govtandfonline.comnih.gov For example, Ru(II)-catalyzed coupling of chromones with maleimides at the C-5 position has been successfully demonstrated. tandfonline.com Additionally, metal-free, base-catalyzed iodination can achieve functionalization at the C-3 position, offering an alternative to other iodination methods. nih.gov The development of new catalytic systems that can selectively activate specific C-H bonds on the this compound ring will provide unprecedented control over its derivatization and unlock new possibilities for creating diverse molecular structures.
Application in Chemical Probe Development for Academic Research
The chromone scaffold is known for its fluorescent properties, making it an excellent candidate for the development of chemical probes for biological imaging and sensing applications. nih.govresearchgate.net this compound can serve as a core structure for such probes, with the C-3 iodo group providing a convenient handle for attaching recognition elements or modulating the molecule's photophysical properties.
Chromone-based fluorescent probes have been successfully designed for the selective detection of various metal ions, including Pd²⁺, Fe³⁺, and Al³⁺. rsc.orgnih.gov These probes often work through mechanisms like excited-state intramolecular proton transfer (ESIPT) or chelation-enhanced fluorescence (CHEF), resulting in a detectable change in fluorescence upon binding to the target analyte. nih.gov By modifying the this compound scaffold with specific chelating agents, it is conceivable to develop novel probes for a wide range of biologically and environmentally important species. The synthesis of such probes would be a valuable contribution to academic research, providing new tools for studying cellular processes and environmental monitoring.
High-Throughput Synthesis and Screening in Academic Research Programs
The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.orgnih.govelsevierpure.com This makes libraries of chromone derivatives highly attractive for high-throughput screening (HTS) in academic drug discovery programs. nih.govnih.gov The diverse derivatization strategies available for this compound make it an ideal starting point for the combinatorial synthesis of large compound libraries. researchgate.net
Academic HTS centers are increasingly playing a role in the early stages of drug discovery, screening large chemical libraries to identify novel modulators of biological systems. nih.govnih.gov A library of this compound derivatives could be screened against a wide range of biological targets, such as protein kinases, which are a major focus of cancer drug discovery. acs.orgnih.govacs.org For instance, a study on chroman-4-one and chromone derivatives identified selective inhibitors of Sirtuin 2 (SIRT2), a target relevant to neurodegenerative diseases and cancer, demonstrating the potential of screening such libraries. The application of high-throughput synthesis and screening to libraries based on the this compound scaffold holds significant promise for identifying new lead compounds for therapeutic development in academic settings.
Q & A
Basic Question: What are the established synthetic routes for 3-Iodo-6-methylchromone, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves halogenation of 6-methylchromone using iodine sources (e.g., N-iodosuccinimide) under electrophilic substitution conditions. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-iodination .
- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for the 3-position .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.
Validate purity via HPLC or GC-MS, and characterize intermediates using -/-NMR and IR spectroscopy to confirm iodination efficiency .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
Answer:
- Primary techniques :
- -NMR: Confirm methyl group (δ 2.4–2.6 ppm) and aromatic proton splitting patterns.
- -NMR: Identify carbonyl (C=O, δ 175–180 ppm) and iodinated aromatic carbons (δ 90–100 ppm).
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern due to iodine.
- Contradictions : Discrepancies in integration ratios (e.g., overlapping peaks) require deconvolution software or 2D NMR (HSQC, HMBC) for resolution .
Advanced Question: How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions for medicinal chemistry applications?
Answer:
The iodine atom acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings for functionalization at the 3-position. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions; CuI/ligand systems for Ullmann couplings.
- Steric effects : The methyl group at C6 may hinder bulky aryl boronic acids, necessitating smaller coupling partners.
- Applications : Post-functionalization can yield analogs with enhanced bioactivity (e.g., kinase inhibition) .
Advanced Question: What experimental approaches are recommended to address contradictions in reported biological activity data for this compound derivatives?
Answer:
- Standardized assays : Use cell lines with consistent passage numbers and validated protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Dose-response curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound solubility (use DMSO controls) or assay endpoints .
- Meta-analysis : Cross-reference structural analogs (e.g., 6-ethyl-3-formylchromone) to identify trends in substituent effects on activity .
Advanced Question: How can researchers ensure reproducibility in the synthesis and bioactivity testing of this compound analogs?
Answer:
- Detailed protocols : Document reaction stoichiometry, purification methods (e.g., column chromatography gradients), and storage conditions (e.g., desiccated, −20°C for light-sensitive compounds) .
- Collaborative validation : Share samples with independent labs for bioactivity retesting, particularly for anti-inflammatory or anticancer claims .
- Data transparency : Publish raw spectral data and crystal structures (if available) in supplementary materials .
Advanced Question: What computational methods are suitable for predicting the structure-activity relationships (SAR) of this compound in kinase inhibition?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., p38 MAP kinase). Focus on iodine’s halogen bonding with backbone carbonyls .
- QSAR models : Train regression models using electronic descriptors (HOMO/LUMO energies) and steric parameters (Connolly surface area) from DFT calculations .
- Validation : Compare predicted IC₅₀ values with experimental data from kinase profiling panels .
Advanced Question: What are the challenges in analyzing degradation products of this compound under physiological conditions, and how can they be mitigated?
Answer:
- Degradation pathways : Hydrolysis of the chromone ring or deiodination under acidic pH.
- Analytical strategies :
Basic Question: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of iodine vapors.
- Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in modulating oxidative stress pathways?
Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2 targets like HO-1).
- Reactive oxygen species (ROS) assays : Use fluorescent probes (DCFH-DA) to quantify ROS scavenging activity.
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., JNK or ERK pathways) .
Advanced Question: What strategies are effective in resolving low solubility issues of this compound in aqueous assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
